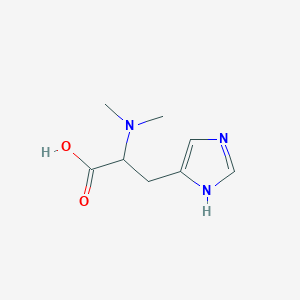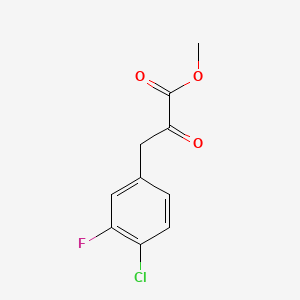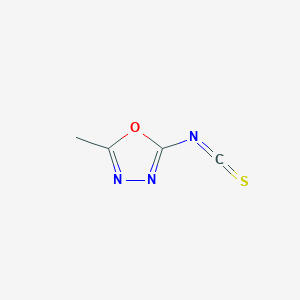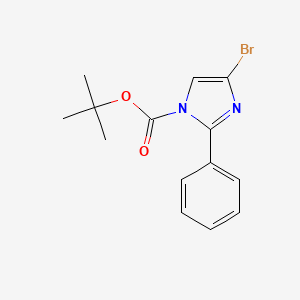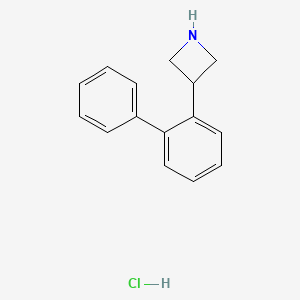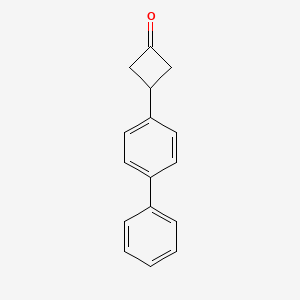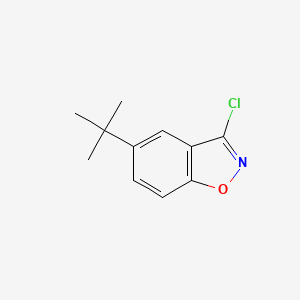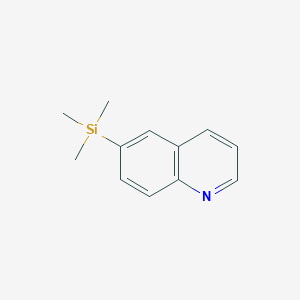
6-(Trimethylsilyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trimethylsilyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a trimethylsilyl group at the 6-position of the quinoline ring enhances its chemical properties, making it a valuable compound in various fields of research and industry. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal, synthetic organic, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses α,β-unsaturated aldehydes as starting materials . The reaction conditions often involve the use of catalytic systems to facilitate the formation of the quinoline ring. For instance, montmorillonite K-10 can be used as a catalyst under solvent-free conditions, aligning with green chemistry principles .
Another method involves the transition-metal catalyzed synthesis, which has gained popularity due to its efficiency and versatility. Transition metals such as palladium and copper are commonly used in these reactions to form the quinoline scaffold .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic systems. The use of continuous flow reactors and automated processes can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
6-(Trimethylsilyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydrogenated quinolines, and various substituted quinoline derivatives .
科学的研究の応用
6-(Trimethylsilyl)quinoline has numerous applications in scientific research:
作用機序
The mechanism of action of 6-(Trimethylsilyl)quinoline and its derivatives involves interactions with various molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), which are involved in neurodegenerative diseases . Additionally, they can interact with bacterial topoisomerases, leading to the fragmentation of bacterial DNA and exhibiting antibacterial properties .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline scaffold.
Ciprofloxacin: An antibiotic that contains a quinoline core.
Uniqueness
6-(Trimethylsilyl)quinoline is unique due to the presence of the trimethylsilyl group, which enhances its chemical stability and reactivity. This modification allows for more diverse chemical transformations and applications compared to its parent compound, quinoline .
特性
分子式 |
C12H15NSi |
|---|---|
分子量 |
201.34 g/mol |
IUPAC名 |
trimethyl(quinolin-6-yl)silane |
InChI |
InChI=1S/C12H15NSi/c1-14(2,3)11-6-7-12-10(9-11)5-4-8-13-12/h4-9H,1-3H3 |
InChIキー |
GEHSKJGMLIUVLW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


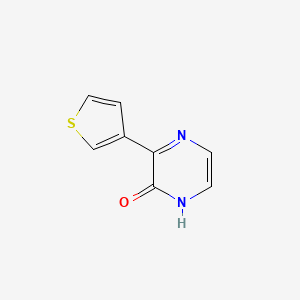
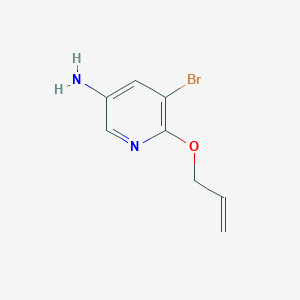
![2-Amino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B13699554.png)
